sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium
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Overview
Description
Sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate, also known as L-Thyroxine sodium, is the sodium salt of the naturally occurring thyroid hormone thyroxine (T4). This compound plays a crucial role in regulating metabolism, growth, and development in humans and other animals. It is commonly used in the treatment of hypothyroidism and other thyroid-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Thyroxine sodium typically involves the iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine, followed by further iodination to form 3,5,3’,5’-tetraiodo-L-thyronine (T4). The final step involves the conversion of T4 to its sodium salt form .
Iodination of L-Tyrosine:
Conversion to T4:
Formation of Sodium Salt:
Industrial Production Methods
Industrial production of L-Thyroxine sodium involves similar synthetic routes but on a larger scale. The process is optimized to reduce impurities and increase yield. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Thyroxine sodium undergoes various chemical reactions, including:
Oxidation: Conversion to active metabolites.
Reduction: Formation of diiodothyronine.
Substitution: Iodine atoms can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogen exchange reactions using halide salts.
Major Products
Oxidation: 3,5,3’-triiodo-L-thyronine (T3).
Reduction: 3,5-diiodo-L-thyronine (T2).
Substitution: Various halogenated derivatives.
Scientific Research Applications
L-Thyroxine sodium is extensively used in scientific research due to its significant biological activities. Some key applications include:
Chemistry: Studying the synthesis and reactivity of iodinated organic compounds.
Biology: Investigating the role of thyroid hormones in cellular metabolism and development.
Medicine: Developing treatments for thyroid disorders and studying the pharmacokinetics of thyroid hormones.
Industry: Producing thyroid hormone supplements and diagnostic agents
Mechanism of Action
L-Thyroxine sodium exerts its effects by mimicking the natural thyroid hormone thyroxine (T4). It binds to thyroid hormone receptors in the nucleus of target cells, leading to the transcriptional activation of thyroid-responsive genes. This results in increased metabolic rate, protein synthesis, and overall energy expenditure .
Comparison with Similar Compounds
L-Thyroxine sodium is unique due to its high iodine content and specific biological activity. Similar compounds include:
3,5,3’-Triiodo-L-thyronine (T3): More potent but less stable than T4.
3,5-Diiodo-L-thyronine (T2): Less active but still biologically significant.
Iodothyronamines: Metabolites with distinct physiological effects.
L-Thyroxine sodium stands out due to its widespread use in clinical settings and its critical role in thyroid hormone replacement therapy .
Properties
Molecular Formula |
C87H63N6PS |
---|---|
Molecular Weight |
1255.5 g/mol |
IUPAC Name |
12,18,30,36,50,56-hexamethyl-22,40,60-tris(4-methylphenyl)-5-sulfanylidene-8,22,26,40,46,60-hexaza-5λ5-phosphaoctadecacyclo[44.14.2.17,23.113,17.131,35.141,45.151,55.03,8.04,62.05,44.06,25.09,14.016,21.026,43.027,32.034,39.047,52.054,59]heptahexaconta-1(61),2,4(62),6,9,11,13(67),14,16(21),17,19,23(66),24,27,29,31(65),32,34(39),35,37,41,43,45(64),47,49,51(63),52,54(59),55,57-triacontaene |
InChI |
InChI=1S/C87H63N6PS/c1-46-10-22-55(23-11-46)88-58-34-79-85-82(37-58)92-77-32-20-53(8)65-41-62-50(5)17-29-74(68(62)44-71(65)77)89(56-24-12-47(2)13-25-56)59-35-80(92)86-84(39-59)93-78-33-21-54(9)66-42-63-51(6)18-30-75(69(63)45-72(66)78)90(57-26-14-48(3)15-27-57)60-36-81(93)87(94(85,86)95)83(38-60)91(79)76-31-19-52(7)64-40-61-49(4)16-28-73(88)67(61)43-70(64)76/h10-45H,1-9H3 |
InChI Key |
WQBFAXMQSROWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C5C(=CC=C(C5=CC4=C(C=C3)C)C)N6C7=CC8=CC9=C7P1(=S)C3=C6C=C2C=C3N2C3=CC=C(C4=CC5=C(C=CC(=C5C=C34)N(C3=CC2=C1C(=C3)N9C1=CC=C(C2=CC3=C(C=CC(=C3C=C12)N8C1=CC=C(C=C1)C)C)C)C1=CC=C(C=C1)C)C)C |
Origin of Product |
United States |
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